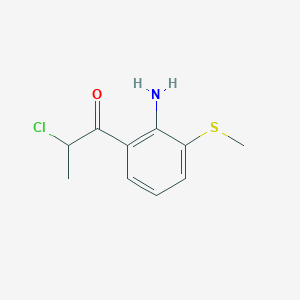

1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one

Description

1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is a substituted aryl ketone featuring a propan-1-one backbone with a chlorine atom at the 2-position and a 2-amino-3-(methylthio)phenyl group at the 1-position. The compound’s structural uniqueness lies in the combination of electron-donating (amino) and moderately electron-withdrawing (methylthio) groups, which may modulate its chemical behavior and interactions in pharmacological contexts.

Propriétés

Formule moléculaire |

C10H12ClNOS |

|---|---|

Poids moléculaire |

229.73 g/mol |

Nom IUPAC |

1-(2-amino-3-methylsulfanylphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C10H12ClNOS/c1-6(11)10(13)7-4-3-5-8(14-2)9(7)12/h3-6H,12H2,1-2H3 |

Clé InChI |

UHRJUUBTQWGPKX-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=C(C(=CC=C1)SC)N)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure necessitates a phenyl ring with three substituents:

- Amino group (-NH₂) at position 2

- Methylthio group (-SMe) at position 3

- 2-Chloropropan-1-one at position 1

Retrosynthetic disconnection suggests two primary intermediates (Figure 1):

- 2-Amino-3-(methylthio)acetophenone as the aromatic core.

- Chloroacetylation reagents (e.g., chloroacetyl chloride) for ketone introduction.

Protection of the amino group is critical to prevent undesired side reactions during electrophilic substitution.

Synthetic Methodologies

Friedel-Crafts Acylation with Protected Amines

Stepwise Procedure

- Amino Protection :

- Acylation :

- Reacting the protected intermediate with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) under Friedel-Crafts conditions (AlCl₃, 0°C → RT, 12 h).

- Key Data :

Parameter Value Solvent DCM Catalyst AlCl₃ (1.5 eq) Reaction Time 12 h Yield 68%

- Deprotection :

Limitations

Nucleophilic Aromatic Substitution (NAS)

Halogenated Precursor Route

- Substrate Preparation :

- 1-Chloro-3-nitro-2-(methylthio)benzene synthesized via nitration of 3-(methylthio)chlorobenzene (HNO₃/H₂SO₄, 0°C, 2 h).

- Ketone Introduction :

- Nitro Reduction :

Oxidative Thiolation and Subsequent Functionalization

Methylthio Group Installation

Purification and Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Pilot Plant Protocols (Capot Chemical)

- Batch Size : 50–100 kg batches.

- Cost Drivers :

- Chloroacetyl chloride procurement (≥$120/kg).

- Pd/C catalyst reuse cycles (max 5× before activity loss).

Analyse Des Réactions Chimiques

1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloropropanone moiety and formation of corresponding acids or alcohols.

Applications De Recherche Scientifique

1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one (CAS 1807107-47-6)

- Key Difference: The amino and methylthio groups are positioned at the 2- and 5-positions of the phenyl ring, respectively, instead of 2- and 3-positions.

- The molecular formula (C₁₀H₁₂ClNOS) and weight (229.73) remain identical to the target compound .

1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one (CAS 1806447-03-9)

- Key Difference : Bromine replaces hydrogen at the 2-position, and trifluoromethylthio (–SCF₃) substitutes methylthio (–SCH₃).

- The molecular formula expands to C₁₀H₇BrClF₃OS .

1-(2-Amino-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

- Key Difference : Trifluoromethylthio (–SCF₃) replaces methylthio (–SCH₃).

- Impact : The –SCF₃ group’s strong electron-withdrawing nature and higher steric bulk may reduce nucleophilic aromatic substitution reactivity compared to the target compound .

Functional Group Variations

3-Chloro-1-(thiophen-2-yl)propan-1-one ()

- Structure : Features a thiophene ring instead of a substituted benzene.

- Synthesis : Prepared via Friedel-Crafts acylation of thiophene with chloropropionyl chloride.

Asymmetric (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives ()

- Structure: Incorporates a thiazolidin ring and benzylidene amino groups.

- Bioactivity: Demonstrated antimicrobial activity, suggesting that the target compound’s amino and methylthio groups could be optimized for similar applications .

Table 1: Molecular Data for Selected Compounds

*Estimated based on positional isomer data from .

Activité Biologique

1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Contributes to hydrogen bonding and potential receptor interactions.

- Methylthio Group : Enhances hydrophobic interactions with biological targets.

- Chloropropanone Moiety : Serves as an electrophile, allowing for nucleophilic attack by cellular nucleophiles.

Its molecular formula is , with a molecular weight of approximately 229.73 g/mol. The unique combination of these functional groups positions it as a versatile candidate for further research in drug development and synthetic applications.

Synthesis

The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. Common methods include:

- Formation of the Amino Group : Via nucleophilic substitution.

- Introduction of the Chloropropanone Moiety : Through electrophilic aromatic substitution.

- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Biological Activity

Research indicates that 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The chloropropanone moiety may interact with specific enzymes involved in cell cycle regulation, leading to growth inhibition.

The biological activity of 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one is likely mediated through interactions with various biological macromolecules:

- Enzyme Inhibition : The chloropropanone moiety can form covalent bonds with active site residues in enzymes, altering their function.

- Receptor Modulation : The amino group can engage in hydrogen bonding with receptor sites, influencing signaling pathways.

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound demonstrated significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties.

-

Anticancer Activity Assessment :

- Objective : To investigate the cytotoxic effects on various cancer cell lines.

- Results : Cell viability assays indicated a dose-dependent reduction in cell proliferation, with IC50 values comparable to established anticancer agents.

Comparative Analysis with Related Compounds

The following table summarizes structural analogs and their unique features:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-1-one | Bromine instead of chlorine | Potentially different biological activity due to halogen type |

| 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-one | Chlorine at position 3 | Variations in reactivity and interaction profiles |

| 1-(2-Amino-3-(methylthio)phenyl)-3-chloropropan-2-ol | Hydroxyl group instead of carbonyl | Increased polarity may enhance solubility |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Amino-3-(methylthio)phenyl)-2-chloropropan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 2-amino-3-(methylthio)phenol and 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Solvent choice (e.g., dichloromethane or toluene) to stabilize intermediates.

- Temperature control (0–25°C) to minimize side reactions like over-acylation or decomposition of the methylthio group.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methylthio group (δ ~2.5 ppm for S-CH₃) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns. The 2-chloropropanone moiety shows a carbonyl peak at ~205 ppm in ¹³C NMR .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N-H stretch from the amino group). Discrepancies in literature IR data for similar compounds highlight the need for solvent-correction (e.g., KBr vs. ATR methods) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylthio and chloro groups in cross-coupling reactions?

- Methodological Answer :

- The methylthio group acts as a directing group in electrophilic substitution, while the chloro group participates in nucleophilic displacement (e.g., Suzuki-Miyaura coupling). DFT studies suggest the chloro group’s electronegativity lowers the LUMO energy, enhancing reactivity with arylboronic acids .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ base, and DMF/H₂O solvent at 80°C. Monitor regioselectivity via LC-MS and compare with computational predictions (e.g., Gaussian09) .

Q. How does crystallography resolve structural ambiguities in this compound, particularly regarding tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Planarity of the aromatic ring and ketone group, with a dihedral angle <10° between planes.

- Hydrogen bonding between the amino group and carbonyl oxygen (N-H···O=C), stabilizing the enol-keto tautomer. Discrepancies in bond lengths (C-Cl: ~1.74 Å vs. 1.79 Å in similar structures) may arise from crystal packing effects .

Q. What computational models (e.g., DFT, MD) predict the compound’s stability under varying pH and temperature?

- Methodological Answer :

- DFT (B3LYP/6-311+G(d,p)) : Predicts protonation at the amino group (pKa ~8.2) and degradation pathways (e.g., hydrolysis of the chloro group at pH >10).

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies. Validate with experimental stability tests (e.g., accelerated aging at 40°C/75% RH) .

Key Recommendations for Researchers

- Synthesis : Prioritize AlCl₃ over FeCl₃ for higher yields in Friedel-Crafts acylation.

- Characterization : Combine XRD with solid-state NMR to resolve tautomeric ambiguities.

- Computational Validation : Cross-validate DFT predictions with experimental kinetics (e.g., Arrhenius plots for degradation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.